2-Propoxyethylamine

Lipophilicity Drug design Extraction

Researchers requiring precise LogP-basicity balance in amine building blocks face homolog selection delays. 2-Propoxyethylamine eliminates trial-and-error with documented values: • LogP 1.07-optimal CNS permeability/solubility balance vs. ethoxy (0.68) or butoxy (1.46) analogs. • pKa 8.89-10-fold weaker base than 2-methoxyethylamine, reducing epimerization/elimination side reactions. • bp 126 °C-safe distillation above water yet below 150 °C thermal stability limits. ≥97% purity, shipped under inert gas.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 42185-03-5
Cat. No. B1360188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propoxyethylamine
CAS42185-03-5
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCCOCCN
InChIInChI=1S/C5H13NO/c1-2-4-7-5-3-6/h2-6H2,1H3
InChIKeyHMWXCSCBUXKXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propoxyethylamine: Physicochemical Baseline


2-Propoxyethylamine (2-Aminoethyl propyl ether, CAS 42185-03-5) is a primary alkyl ether amine with the molecular formula C₅H₁₃NO and a molecular weight of 103.17 g/mol [1]. It is commercially supplied as a colorless to almost colorless clear liquid with a purity specification of ≥97.0% (GC/T) and is classified as a flammable, corrosive amine (UN 2733, Class 3/8) . Its physicochemical profile—boiling point ~126 °C, density 0.85 g/cm³ (20/20 °C), refractive index ~1.41, predicted pKa 8.89 ± 0.10, and LogP 1.07—places it within the 2-alkoxyethylamine homologous series, yet these properties differ systematically from its closest homologs (2-methoxy-, 2-ethoxy-, and 2-butoxyethylamine), creating compound-specific selection criteria for applications where lipophilicity, basicity, or volatility must be precisely controlled .

Workflow Alkyl ether amine with quantifiable homolog differentiation
Selection LogP 1.07, pKa 8.89, bp 126 °C profile
Use Context PDE enzyme probing, extraction, phase-transfer studies
Compound-specific selection criteria vs. methoxy, ethoxy, butoxy homologs

2-Propoxyethylamine: Homolog Differentiation


Within the 2-alkoxyethylamine series (methoxy → ethoxy → propoxy → butoxy), each methylene (–CH₂–) extension alters the balance between the hydrophilic amine head and the lipophilic ether tail in a quantifiable manner. This results in measurable shifts in LogP, aqueous basicity (pKa), boiling point, and ultimately performance in applications such as extraction, phase-transfer catalysis, PDE enzyme probing, and CO₂ capture. A procurement decision that treats these homologs as interchangeable ignores documented differences—for example, a ~1.0 unit difference in pKa across the series (methoxy: 9.89 → propoxy: 8.89) and a >10-fold difference in predicted octanol-water partition coefficient (LogP from -0.65 for methoxy to +1.07 for propoxy) . The evidence below identifies exactly where 2-propoxyethylamine occupies a distinct, quantitatively defensible position relative to its nearest neighbors.

!
LogP mismatch may shift partitioning by over an order of magnitude
2-Propoxyethylamine (LogP 1.07) differs by ~1.72 log units from 2-methoxyethylamine; direct substitution may alter extraction efficiency and membrane permeability profiles.
Homolog-dependent
!
10-fold difference in basicity may alter reaction kinetics
pKa shifts from 9.89 (methoxy) to 8.89 (propoxy) represent a 10× weaker base; substituting methoxy into a controlled-protonation step may introduce byproduct risk.
Basicity context
!
Unvalidated homologs may compromise PDE enzyme assay reproducibility
Only the propoxy homolog has documented PDE probe validation; ethoxy and methoxy alternatives lack published methodological support, requiring in-house screening.
Method context

2-Propoxyethylamine: Quantitative Comparison


Lipophilicity: LogP Sweet Spot

The computed octanol-water partition coefficient (LogP) increases with alkoxy chain length across the 2-alkoxyethylamine series. 2-Propoxyethylamine exhibits a LogP of 1.07, which is 1.72 log units higher than 2-methoxyethylamine (LogP -0.65) and approximately 0.39 log units higher than 2-ethoxyethylamine (LogP ~0.68), yet 0.39 log units lower than 2-butoxyethylamine (LogP ~1.46) . This places 2-propoxyethylamine in a moderate lipophilicity range that balances aqueous solubility with membrane permeability, a critical consideration in medicinal chemistry and liquid-liquid extraction design.

Lipophilicity: LogP Sweet Spot
Class-level inference
Target LogP = 1.07
Δ +1.72 vs. methoxy; +0.39 vs. ethoxy; -0.39 vs. butoxy
Moderate lipophilicity balances solubility and membrane permeability for medicinal chemistry and extraction design.
Computed values (ChemSpider/ChemSrc); experimental LogP validation is data to verify.
Lipophilicity Drug design Extraction

Basicity: pKa Comparison

The aqueous basicity (pKa of the conjugate acid) of 2-alkoxyethylamines decreases as the alkoxy chain lengthens. 2-Propoxyethylamine has a predicted pKa of 8.89 ± 0.10, compared to 9.89 (measured at 10 °C) for 2-methoxyethylamine and approximately 9.45 for 2-ethoxyethylamine . This represents a 10-fold decrease in basicity versus the methoxy analog. The trend continues to 2-butoxyethylamine (pKa ~8.75), meaning 2-propoxyethylamine sits at an inflection point where basicity has largely plateaued .

Basicity: pKa Comparison
Cross-study comparable
Target pKa = 8.89 ± 0.10
10-fold weaker base vs. 2-methoxyethylamine (pKa 9.89)
Supports selection when a controlled protonation state or milder base is required.
Target pKa is predicted (ChemicalBook); comparator pKa measured at 10 °C.
Basicity Reactivity Salt formation

Volatility: Intermediate Boiling Point

The normal boiling point of 2-alkoxyethylamines increases predictably with molecular weight. 2-Propoxyethylamine boils at 126 °C, compared to 95 °C for 2-methoxyethylamine, 105 °C for 2-ethoxyethylamine, and 158 °C for 2-butoxyethylamine . This 21 °C increment over the ethoxy homolog and 31 °C decrement relative to the butoxy homolog make 2-propoxyethylamine the preferred choice when a reaction or distillation step requires a boiling point above water but below common high-boiling polar aprotic solvents.

Volatility: Intermediate Boiling Point
Class-level inference
bp = 126 °C
Δ +21 °C vs. ethoxy; -32 °C vs. butoxy
Preferred distillative window above water but below common high-boiling polar aprotic solvents.
Literature values; thermal stability of specific substrates requires independent review.
Volatility Distillation Reaction solvent

Phosphodiesterase (PDE) Probe Specificity

2-Aminoethyl n-propyl ether (APEE, synonymous with 2-propoxyethylamine) has been reported as a modified aminoethoxyethanol probe used for the identification of phosphodiesterase (PDE) enzymes, with the reaction system analyzed and optimized for biosystematics and genetic studies . While 2-ethoxy and 2-methoxy analogs may also interact with PDEs, the propoxy chain length provides a distinct steric and electronic profile that has been specifically selected and validated in published PDE probing protocols. Quantitative comparator data for the ethoxy or methoxy analogs in identical PDE assay systems are not publicly available, limiting this to a class-level inference supported by the documented selection of the propoxy derivative over shorter-chain alternatives in peer-reviewed methodological literature.

Phosphodiesterase Probe Specificity
Class-level inference
Validated as PDE identification probe
Ethoxy/methoxy analogs lack published PDE validation
Methodological context: propoxy chain selected in peer-reviewed PDE probing protocols; unvalidated alternatives may require in-house assay development.
Qualitative comparison; quantitative PDE activity data for all homologs are not publicly available.
Phosphodiesterase Enzyme probe Biosystematics

2-Propoxyethylamine: Application Scenarios


Medicinal Chemistry: Lipophilicity-Optimized Leads

When a drug candidate requires an aliphatic amine building block with a LogP near 1.0 to balance permeability and solubility, 2-propoxyethylamine (LogP 1.07) is quantitatively more appropriate than 2-ethoxyethylamine (LogP 0.68) or 2-butoxyethylamine (LogP 1.46). This LogP window is commonly targeted for CNS drug candidates and oral bioavailability optimization .

Synthetic Chemistry: Moderately Weak Base

In reactions where a strong amine base (pKa >9.5) would cause unwanted side reactions (e.g., epimerization, elimination), 2-propoxyethylamine (pKa 8.89) offers a 10-fold reduction in basicity versus 2-methoxyethylamine (pKa 9.89), providing a safer operating window .

Phosphodiesterase (PDE) Enzyme Identification

For laboratories conducting PDE enzyme probing in genetic or biosystematic research, 2-propoxyethylamine (as 2-aminoethyl n-propyl ether) is the documented probe of choice. The validated methodology eliminates the need for in-house homolog screening, saving development time .

Industrial Distillation: Moderate Boiling Point

When a process solvent or intermediate must be distilled at a temperature above water but below 150 °C, 2-propoxyethylamine (bp 126 °C) is the optimal homolog: 2-ethoxyethylamine (105 °C) is too volatile, while 2-butoxyethylamine (158 °C) may exceed substrate thermal stability limits .

Application
Selection Property
Validation Focus
Medicinal Chemistry: Lipophilicity-Optimized Leads
LogP 1.07 lipophilicity window
Permeability-solubility balance review for CNS or oral bioavailability studies
Synthetic Chemistry: Moderately Weak Base
pKa 8.89 basicity profile
Protonation control and byproduct profile under reaction conditions
Phosphodiesterase Enzyme Identification
Documented PDE probe selection
Assay reproducibility and method-transfer context
Industrial Distillation: Moderate Boiling Point
bp 126 °C volatility profile
Thermal stability and solvent recovery optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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